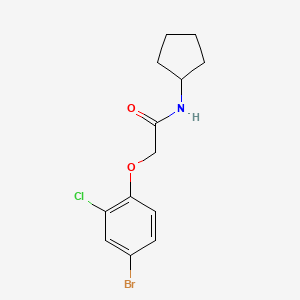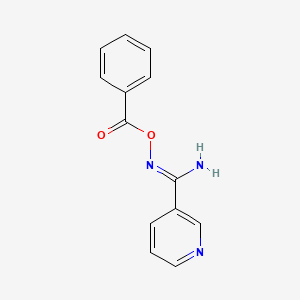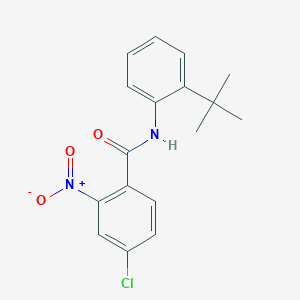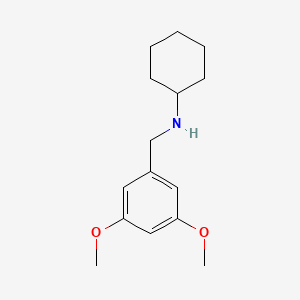
2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related halogenated acetamides involves multiple steps, starting from basic halogenated phenols or arylacetamides. For instance, cyclometalated complexes are synthesized using palladium and iridium with halogenated phenylpyridines, demonstrating a method that could potentially apply to the synthesis of similar compounds (Chen Xu et al., 2014). Another approach involves the reaction of halogenated N,2-diarylacetamides to form chains and rings through hydrogen and π-π interactions, indicating a potential pathway for constructing the target compound’s framework (P. Nayak et al., 2014).
Molecular Structure Analysis
The molecular structures of halogenated acetamides often feature complex interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and properties. For instance, the crystal structure of related compounds reveals intermolecular C-H⋯O and ππ interactions, crucial for understanding the molecular geometry and interactions of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide (S. Z. Siddiqui et al., 2014).
Chemical Reactions and Properties
Halogenated acetamides undergo various chemical reactions, including cyclization and elimination, to form diverse derivatives with different functional groups. For example, the domino cyclization and elimination of homoallylic trichloroacetimidates form 1-bromo-2-amino-3-butene derivatives, suggesting similar reactivity for our compound (R. Zhu et al., 2014).
Physical Properties Analysis
The physical properties of halogenated acetamides, such as solvatochromic effects, crystal packing, and intermolecular interactions, are essential for understanding their behavior in different environments. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects, indicating similar potential physical properties for this compound (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and interaction mechanisms, are crucial. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from halogenated precursors showcases the reactivity and potential applications of similar compounds (A. Bakheit et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-9-5-6-12(11(15)7-9)18-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEZVWNHDGAQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)



![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)